molecular formula C14H36N4O2Ru+6 B15250455 trans-Aqua(1,4,8,11-tetramethyl-1,4,8,11-tetraazatetradecane)oxoruthenium(2+)

trans-Aqua(1,4,8,11-tetramethyl-1,4,8,11-tetraazatetradecane)oxoruthenium(2+)

Cat. No.: B15250455
M. Wt: 393.5 g/mol
InChI Key: WUIUNTFRLLGUPK-UHFFFAOYSA-N
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Description

trans-Aqua(1,4,8,11-tetramethyl-1,4,8,11-tetraazatetradecane)oxoruthenium(2+): is a coordination complex featuring ruthenium in the +2 oxidation state. This compound is characterized by the presence of a ruthenium center coordinated to an oxo ligand and a tetraazamacrocyclic ligand, specifically 1,4,8,11-tetramethyl-1,4,8,11-tetraazatetradecane. The compound is of significant interest in the field of inorganic chemistry due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Aqua(1,4,8,11-tetramethyl-1,4,8,11-tetraazatetradecane)oxoruthenium(2+) typically involves the reaction of a ruthenium precursor with the tetraazamacrocyclic ligand under controlled conditions. One common method involves the use of ruthenium trichloride (RuCl3) as the starting material. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to facilitate the formation of the desired complex. The reaction mixture is typically heated to promote the coordination of the ligand to the ruthenium center.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: trans-Aqua(1,4,8,11-tetramethyl-1,4,8,11-tetraazatetradecane)oxoruthenium(2+) undergoes various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, where the ruthenium center is further oxidized.

    Reduction: It can also undergo reduction reactions, where the oxidation state of ruthenium is reduced.

    Substitution: Ligand substitution reactions are common, where the aqua ligand can be replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) are often used.

    Substitution: Ligand substitution reactions can be carried out using various ligands such as phosphines, amines, or halides under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may produce lower oxidation state species. Ligand substitution reactions result in the formation of new coordination complexes with different ligands.

Scientific Research Applications

Chemistry: In chemistry, trans-Aqua(1,4,8,11-tetramethyl-1,4,8,11-tetraazatetradecane)oxoruthenium(2+) is used as a catalyst in various organic transformations. Its unique electronic properties make it an effective catalyst for oxidation and reduction reactions.

Biology: The compound has potential applications in biological systems due to its ability to interact with biomolecules. It can be used in studies related to enzyme mimetics and as a probe for understanding metal-ligand interactions in biological systems.

Medicine: In medicine, ruthenium complexes are being explored for their anticancer properties. trans-Aqua(1,4,8,11-tetramethyl-1,4,8,11-tetraazatetradecane)oxoruthenium(2+) is of interest for its potential to act as a chemotherapeutic agent, targeting cancer cells through oxidative stress mechanisms.

Industry: In industrial applications, the compound can be used in the development of sensors and as a component in electronic devices due to its conductive properties.

Mechanism of Action

The mechanism by which trans-Aqua(1,4,8,11-tetramethyl-1,4,8,11-tetraazatetradecane)oxoruthenium(2+) exerts its effects involves the coordination of the ruthenium center to various substrates. The oxo ligand plays a crucial role in facilitating redox reactions, while the tetraazamacrocyclic ligand stabilizes the complex and enhances its reactivity. The molecular targets and pathways involved depend on the specific application, such as interacting with DNA in anticancer studies or catalyzing organic reactions in chemical synthesis.

Comparison with Similar Compounds

    trans-Aqua(1,4,8,11-tetramethyl-1,4,8,11-tetraazatetradecane)oxoruthenium(IV): This compound features ruthenium in the +4 oxidation state and exhibits different reactivity compared to the +2 oxidation state complex.

    trans-Aqua(1,4,8,11-tetramethyl-1,4,8,11-tetraazatetradecane)oxozinc(II): A similar complex with zinc instead of ruthenium, used in different catalytic and biological applications.

Uniqueness: The uniqueness of trans-Aqua(1,4,8,11-tetramethyl-1,4,8,11-tetraazatetradecane)oxoruthenium(2+) lies in its specific coordination environment and the electronic properties imparted by the ruthenium center. This makes it particularly effective in redox reactions and as a potential therapeutic agent.

Properties

Molecular Formula

C14H36N4O2Ru+6

Molecular Weight

393.5 g/mol

IUPAC Name

ruthenium(6+);1,4,8,11-tetramethyl-1,4,8,11-tetrazacyclotetradecane;dihydrate

InChI

InChI=1S/C14H32N4.2H2O.Ru/c1-15-7-5-8-17(3)13-14-18(4)10-6-9-16(2)12-11-15;;;/h5-14H2,1-4H3;2*1H2;/q;;;+6

InChI Key

WUIUNTFRLLGUPK-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CCN(CCCN(CC1)C)C)C.O.O.[Ru+6]

Origin of Product

United States

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